

Hydroxy-PEG16-acid CAS number and molecular weight

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Compound of Interest

Compound Name: Hydroxy-PEG16-acid

Cat. No.: B1192895

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In-Depth Technical Guide: Hydroxy-PEG16-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Hydroxy-PEG16-acid**, a heterobifunctional polyethylene glycol (PEG) derivative. It is designed to be a valuable resource for professionals in research, and drug development, particularly those working with bioconjugation, drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Hydroxy-PEG16-acid is characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit polyethylene glycol chain. This structure imparts hydrophilicity, making it a versatile tool for increasing the solubility and improving the pharmacokinetic properties of conjugated molecules.

Property	Value	Source(s)
Molecular Weight	794.93 g/mol	[1][2][3][4]
Molecular Formula	C35H70O19	[1]
CAS Number	Not consistently provided in publicly available sources.	



Applications in Drug Development

The primary application of **Hydroxy-PEG16-acid** is as a flexible linker in the construction of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease. The hydrophilic PEG spacer enhances the solubility of the entire PROTAC molecule, which often includes hydrophobic ligands for the target protein and an E3 ubiquitin ligase.

The terminal functional groups of **Hydroxy-PEG16-acid** allow for sequential or orthogonal conjugation to the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols General Protocol for Amide Bond Formation with Hydroxy-PEG16-acid

This protocol outlines the general steps for conjugating **Hydroxy-PEG16-acid** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) via the formation of a stable amide bond. This reaction typically employs a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an N-hydroxysuccinimide (NHS) ester stabilizer.

Materials:

- Hydroxy-PEG16-acid
- Amine-containing molecule (R-NH2)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-Hydroxysuccinimide) or Sulfo-NHS
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM))
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or MES buffer (for two-step reactions)



- Quenching reagent (e.g., hydroxylamine, Tris, or glycine)
- Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC)

Procedure:

- Reagent Preparation:
 - Dissolve Hydroxy-PEG16-acid in the chosen anhydrous organic solvent to a known concentration.
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Prepare fresh solutions of EDC and NHS in an appropriate solvent or buffer immediately before use.
- Activation of Carboxylic Acid (Two-Step Method Recommended):
 - In a reaction vessel, combine the Hydroxy-PEG16-acid solution with EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0). A typical molar ratio is 1:1.5:3
 (Acid:EDC:NHS).
 - Allow the reaction to proceed for 15-60 minutes at room temperature to form the NHSester intermediate.
- Conjugation to Amine:
 - Add the amine-containing molecule to the activated Hydroxy-PEG16-acid solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient acylation of the primary amine.
 - Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add a quenching reagent to consume any unreacted NHS-ester.



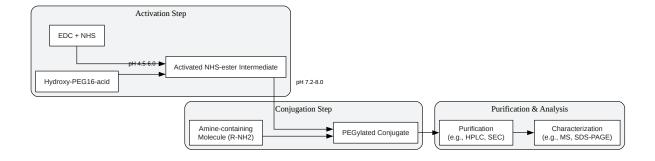
• Purification:

 Purify the conjugate to remove excess reagents and byproducts using an appropriate chromatography technique or dialysis.

Characterization:

 Characterize the final conjugate using methods such as MALDI-TOF mass spectrometry, SDS-PAGE (for protein conjugates), and HPLC to confirm successful conjugation and assess purity.

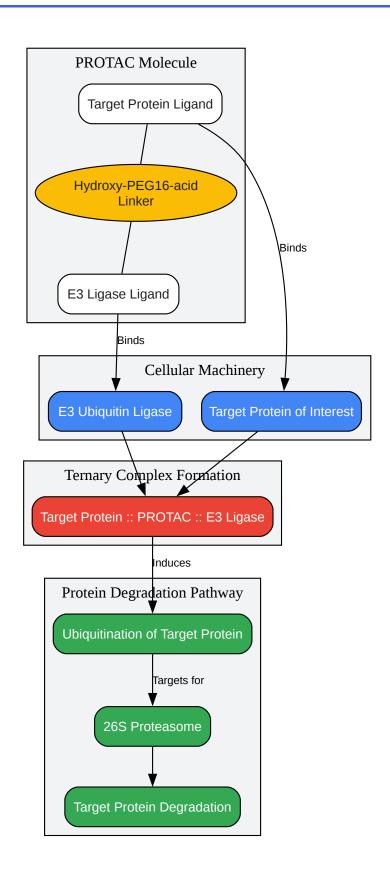
Visualizations



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Caption: General workflow for the conjugation of **Hydroxy-PEG16-acid** to an amine-containing molecule.





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Caption: Role of **Hydroxy-PEG16-acid** as a linker in the PROTAC-mediated protein degradation pathway.

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